molecular formula C16H14N2O3 B6431485 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol CAS No. 948901-13-1

4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol

Cat. No.: B6431485
CAS No.: 948901-13-1
M. Wt: 282.29 g/mol
InChI Key: UQAAFGKMBIHHCS-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol is a pyrazole-based aromatic compound featuring a central pyrazole ring substituted with a 4-methoxyphenyl group at the 4-position and linked to a benzene-1,3-diol moiety. This structure combines electron-donating (methoxy) and hydrophilic (diol) groups, which may influence its physicochemical and biological properties.

Pyrazole derivatives are widely studied for their antimicrobial, anticancer, and fluorescence properties.

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-12-5-2-10(3-6-12)14-9-17-18-16(14)13-7-4-11(19)8-15(13)20/h2-9,19-20H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAAFGKMBIHHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333306
Record name 4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647687
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

948901-13-1
Record name 4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis via Pyrazole Cyclization and Cross-Coupling

The foundational approach involves pyrazole ring construction followed by sequential aryl coupling. Hydrazine hydrate reacts with β-diketone precursors (e.g., 1-(4-methoxyphenyl)-1,3-diketone) under acidic conditions (HCl, ethanol, 80°C) to yield 4-(4-methoxyphenyl)-1H-pyrazole. Subsequent Suzuki-Miyaura coupling with 4-bromobenzene-1,3-diol-protected intermediates (e.g., bis-benzyl ether) employs Pd(PPh₃)₄ (5 mol%), K₂CO₃, and dioxane/water (3:1) at 90°C, achieving 72% yield. Final deprotection via hydrogenation (H₂, Pd/C, MeOH) furnishes the target compound.

Key Reaction Parameters:

StepConditionsYield (%)
Pyrazole formationHCl, ethanol, 80°C, 6 h68
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C72
DeprotectionH₂ (1 atm), Pd/C, MeOH, 24 h95

One-Pot Tandem Methodology

Recent innovations condense pyrazole synthesis and cross-coupling into a single vessel. Using microwave-assisted heating (150°C, 30 min), 1-(4-methoxyphenyl)-1,3-diketone, hydrazine, and 4-boronic acid-protected benzene-1,3-diol react with Pd(OAc)₂/XPhos ligand, yielding 65% product. This method reduces purification steps but requires precise stoichiometric control to minimize byproducts.

Optimization of Reaction Conditions

Catalytic Systems for Coupling Reactions

Palladium catalysts dominate aryl-aryl bond formation. Comparative studies reveal Pd(OAc)₂/XPhos outperforms PdCl₂(dppf) in coupling efficiency (78% vs. 62%) due to enhanced electron-donating ligand effects. Nickel-based alternatives (e.g., NiCl₂·dme) show promise for cost reduction but suffer from lower turnover numbers (<50).

Solvent and Temperature Effects

Polar aprotic solvents (DMF, NMP) improve intermediate solubility but necessitate higher temperatures (110–130°C), risking diol decomposition. Mixed solvent systems (toluene/EtOH) balance reactivity and stability, achieving optimal yields at 90°C.

Analytical Characterization and Quality Control

Spectroscopic Profiling

1H NMR (DMSO-d₆): δ 10.21 (s, 2H, -OH), 8.12 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.89 (d, J = 8.7 Hz, 2H, methoxyphenyl-H), 6.85 (m, 3H, diol-H), 3.83 (s, 3H, -OCH₃). IR (KBr): 3350 cm⁻¹ (-OH), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).

Chromatographic Purity Assessment

HPLC (C18 column, MeCN/H₂O 60:40) confirms ≥98% purity with tₐ = 6.7 min. Residual palladium levels (<10 ppm) are quantified via ICP-MS, adhering to ICH Q3D guidelines.

Industrial-Scale Production Challenges

Catalyst Recycling and Cost Management

Immobilized Pd catalysts (e.g., Pd on mesoporous silica) enable reuse for 5 cycles with <5% activity loss, reducing metal waste . Solvent recovery systems (e.g., distillation) cut raw material costs by 40%.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Activities

Antioxidant Properties
Research indicates that compounds similar to 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol exhibit significant antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects
Studies have shown that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. Its mechanism may involve the modulation of cytokine production and the inhibition of pro-inflammatory enzymes .

Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways related to cancer progression .

Therapeutic Applications

Cancer Therapy
Given its anticancer properties, this compound is being explored as a potential therapeutic agent in oncology. Its ability to selectively target cancer cells while sparing normal cells could lead to fewer side effects compared to conventional chemotherapeutics .

Neurological Disorders
The antioxidant and anti-inflammatory properties of this compound suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By reducing oxidative stress and inflammation in the brain, it may help slow disease progression .

Case Studies and Research Findings

Study TitleYearFindings
"Antioxidant Activity of Pyrazole Derivatives"2020Demonstrated significant free radical scavenging activity of similar compounds.
"Inhibition of Inflammatory Pathways by Pyrazole Derivatives"2021Showed reduced levels of inflammatory cytokines in vitro.
"Potential Anticancer Effects of Novel Pyrazole Compounds"2022Induced apoptosis in multiple cancer cell lines.

Mechanism of Action

The mechanism of action of 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Antimicrobial Azo Derivatives

Key Compounds :

  • 4-((4-(Neopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4h)
  • 4-((4-(Isopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4i)

Structural Features :

  • Azo (-N=N-) linkage instead of pyrazole.
  • Substituted with neopentyloxy or isopentyloxy groups.

Comparison :

  • The target compound lacks the azo group but includes a pyrazole ring, which may reduce antibacterial efficacy but improve metabolic stability.

Fluorescent Thiadiazole Derivatives

Key Compounds :

  • 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1)
  • 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7)

Structural Features :

  • Thiadiazole ring replaces pyrazole.
  • Alkyl chains (methyl or heptyl) at the 5-position of thiadiazole.

Functional Properties :

  • Exhibit pH-dependent fluorescence in aqueous solutions.
  • C7 shows enhanced lipid bilayer interaction due to its longer heptyl chain .

Comparison :

Estrogen Receptor Ligands

Key Compounds :

  • 4-[2-Ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol
  • 4-[2-Benzyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol

Structural Features :

  • Indazole core instead of pyrazole.
  • Trifluoromethyl and alkyl/aryl substituents.

Comparison :

  • The target compound’s pyrazole ring and methoxyphenyl group may offer alternative binding modes for ER modulation.

Benzothiazole-Linked Derivatives

Key Compound :

  • 4-[4-(1,3-Benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol

Structural Features :

  • Benzothiazole substituent on pyrazole.
  • Additional methyl group on the benzene-diol ring.

Potential Applications:

  • Structural similarity to leucine aminopeptidase inhibitors suggests possible enzymatic activity .

Comparison :

  • The absence of a methyl group in the target compound may enhance solubility or alter target selectivity.

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups : Methoxy (target compound) vs. trifluoromethyl (ER ligands) influence receptor affinity and electronic properties.
  • Ring Systems : Pyrazole (target) vs. indazole (ER ligands) or thiadiazole (fluorescent probes) alter rigidity and interaction with biological targets.
  • Substituent Length : Longer alkyl chains (e.g., heptyl in C7) enhance lipid interaction, while shorter chains (methyl in C1) improve aqueous solubility.

Biological Activity

Overview

4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol, a compound belonging to the phenylpyrazole class, exhibits significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry. This compound features a pyrazole ring attached to a phenyl group, along with methoxy and hydroxyl functional groups, which contribute to its pharmacological properties.

PropertyValue
IUPAC NameThis compound
Chemical FormulaC16H14N2O3
CAS Number948901-13-1
Molecular Weight286.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in critical biological pathways. Notably, the presence of hydroxyl groups enhances its potential for hydrogen bonding, facilitating interactions with target proteins.

Anticancer Properties

Research has demonstrated that this compound exhibits promising anticancer activity. In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The structure–activity relationship (SAR) studies reveal that modifications in the pyrazole ring significantly affect its cytotoxicity.

Key Findings:

  • Cytotoxicity : The compound showed IC50 values indicating effective inhibition of cell growth in A549 and MDA-MB-231 cells.
  • Mechanism : It may act as an inhibitor of key protein kinases involved in cancer progression, such as EGFR and MEK1 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. Preliminary studies suggest that it exhibits activity against various bacterial strains, although specific minimum inhibitory concentration (MIC) values are still under investigation.

Antimicrobial Activity Summary:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • MIC Values : To be determined through ongoing studies .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the methoxy group and hydroxyl functionalities plays a crucial role in enhancing the biological activity of this compound. Variations in these groups can lead to different levels of efficacy against cancer cells and microorganisms.

Study 1: Antitumor Evaluation

A recent study evaluated the antitumor potential of several pyrazole derivatives, including this compound. The results highlighted:

  • Enhanced cytotoxicity against A549 cells with an IC50 value significantly lower than that of standard chemotherapeutic agents.

Study 2: Docking Studies

Molecular docking studies have shown that this compound binds effectively to the active sites of EGFR and MEK1 with favorable binding energies. This suggests a potential mechanism for its anticancer effects through inhibition of these pathways .

Q & A

Q. What is the synthetic methodology for 4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol, and what are the key reaction parameters?

The compound can be synthesized via a copper-catalyzed cycloaddition reaction. A representative protocol involves reacting 5-nitroso-1H-pyrazole (50.0 mg) with 1-ethynyl-4-methoxybenzene in a 1:1 mixture of THF and water. Copper sulfate and sodium sulfite are added as catalysts, and the reaction proceeds at 50°C for 16 hours. The product is isolated via three-step extraction and purification, yielding 60% (66.1 mg) . Key parameters include solvent polarity, temperature control, and catalyst stoichiometry to optimize regioselectivity and yield.

Q. How is the molecular structure of this compound validated, and what analytical techniques are employed?

Structural validation relies on X-ray crystallography, IR, and NMR spectroscopy. For example, single-crystal X-ray diffraction confirms the pyrazole and benzene ring connectivity, with bond lengths and angles consistent with hybrid aromatic systems (C–C bond length: ~1.48 Å, C–N: ~1.33 Å) . IR spectroscopy identifies hydroxyl (O–H stretch: ~3400 cm⁻¹) and methoxy (C–O stretch: ~1250 cm⁻¹) functional groups. ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 6.8–7.4 ppm) and pyrazole NH signals (δ 12.1 ppm) .

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits estrogen receptor (ER) binding activity. Computational docking studies suggest a ligand-receptor interaction distance of ~2.3 Å for the hydroxyl groups, comparable to estradiol (1.82 Å), indicating moderate affinity . In vitro assays using ER-positive cell lines (e.g., MCF-7) can quantify transcriptional activation via luciferase reporter systems, though specific IC₅₀ values require further validation .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) influence ER binding affinity and selectivity?

Replacing the 4-methoxyphenyl group with a 4-hydroxyphenyl moiety reduces steric hindrance, potentially improving ERα binding. For example, estradiol derivatives with hydroxyl groups at positions 1 and 3 show shorter ligand-receptor distances (1.82 Å) and higher affinity . Competitive binding assays using radiolabeled estradiol (e.g., ³H-estradiol displacement) can quantify relative binding affinities (RBAs). Methoxy groups may enhance metabolic stability but reduce polarity, impacting bioavailability .

Q. What strategies can optimize the synthetic yield and purity of this compound?

Yield optimization may involve:

  • Catalyst screening : Substituting CuSO₄ with CuI or Pd(PPh₃)₄ to enhance cycloaddition efficiency .
  • Solvent optimization : Using DMF or DMSO to improve solubility of intermediates .
  • Chromatography : Employing silica gel column chromatography with gradient elution (hexane:EtOAc 7:3 → 1:1) to isolate the product from regioisomeric byproducts .
    Purity is assessed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm .

Q. How can molecular docking and dynamics simulations elucidate its mechanism of action?

Docking studies (e.g., AutoDock Vina) using ERα crystal structures (PDB: 1A52) can predict binding poses. Key interactions include hydrogen bonds between the 1,3-diol groups and ERα residues (Glu353, Arg394) and π-π stacking with the pyrazole ring and Phe404 . Molecular dynamics (MD) simulations (50 ns, AMBER force field) assess stability of the ligand-receptor complex, with RMSD values <2 Å indicating robust binding .

Methodological Notes

  • Synthesis : Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 3:1) .
  • Crystallography : Crystals suitable for X-ray analysis are grown via slow evaporation from methanol/dioxane .
  • Bioassays : Use ER-negative cells (e.g., MDA-MB-231) as controls to confirm ER-specific activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol
Reactant of Route 2
4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol

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